molecular formula C8H6ClN3 B13116907 1-Chlorophthalazin-6-amine CAS No. 1416713-89-7

1-Chlorophthalazin-6-amine

Cat. No.: B13116907
CAS No.: 1416713-89-7
M. Wt: 179.60 g/mol
InChI Key: FVVYICCCACRSAT-UHFFFAOYSA-N
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Description

1-Chlorophthalazin-6-amine is an organic compound with the molecular formula C8H6ClN3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorophthalazin-6-amine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then chlorinated to yield 1-chlorophthalazine. The final step involves the amination of 1-chlorophthalazine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorophthalazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazin-6-amines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-Chlorophthalazin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chlorophthalazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

    Phthalazine: A parent compound with a similar bicyclic structure but without the chlorine and amine groups.

    1-Chlorophthalazine: Similar to 1-chlorophthalazin-6-amine but lacks the amine group.

    6-Aminophthalazine: Similar but lacks the chlorine atom

Uniqueness: This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1416713-89-7

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

1-chlorophthalazin-6-amine

InChI

InChI=1S/C8H6ClN3/c9-8-7-2-1-6(10)3-5(7)4-11-12-8/h1-4H,10H2

InChI Key

FVVYICCCACRSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1N)Cl

Origin of Product

United States

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